3-(3-Chlorophenyl)-2'-trifluoromethylpropiophenone
Description
3-(3-Chlorophenyl)-2'-trifluoromethylpropiophenone is a substituted propiophenone derivative featuring a 3-chlorophenyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2'-position of the propiophenone backbone. Such compounds are typically intermediates in pharmaceutical and agrochemical research, where electronic and steric effects of substituents modulate reactivity and biological activity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYRWIKYZCJEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644441 | |
| Record name | 3-(3-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-26-3 | |
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The starting materials are propiophenone and chlorine gas. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain the final product with high purity .
Industrial Production Methods
In industrial settings, the production of 3-(3-Chlorophenyl)-2’-trifluoromethylpropiophenone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-Chlorophenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2’-trifluoromethylpropiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes or bind to receptors, altering cellular signaling pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) Position: The 2'-CF₃ group in 3-(4-methoxyphenyl)-2'-trifluoromethylpropiophenone introduces strong electron-withdrawing effects, which may enhance stability and alter reactivity in nucleophilic substitution reactions compared to the 4'-CF₃ analog .
- Methoxy (-OCH₃) vs. Chlorine (-Cl) : Methoxy substituents (e.g., in CAS 898775-19-4 ) are electron-donating, which could reduce electrophilicity and increase solubility in polar solvents. In contrast, chlorine substituents (e.g., in CAS 898790-96-0 ) enhance lipophilicity and may improve membrane permeability in biological systems.
Spectral and Analytical Data
- NMR and IR Profiles: While direct data for the target compound is unavailable, 3-(3-chlorophenyl)-2,2-dimethylpropanoic acid ( ) shows characteristic ¹H NMR signals at δ 2.86 (s, 2H) for methylene protons and IR carbonyl stretches at 1699 cm⁻¹, which may parallel the ketone group in propiophenone derivatives.
- Mass Spectrometry : emphasizes the utility of molecular modeling (e.g., Chem3D Pro) and the nitrogen rule for predicting fragmentation patterns, applicable to validating the target compound’s structure.
Commercial and Regulatory Status
- The discontinuation of 3-(3-chlorophenyl)-4'-trifluoromethylpropiophenone may reflect challenges in synthesis or reduced demand compared to 2'-CF₃ analogs.
- Safety data for 1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-one underscores the need for rigorous handling protocols, likely applicable to all halogenated propiophenones.
Biological Activity
3-(3-Chlorophenyl)-2'-trifluoromethylpropiophenone, a compound belonging to the class of aromatic ketones, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-(3-chlorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
- Molecular Formula : C16H12ClF3O
- InChI Key : KBYRWIKYZCJEQB-UHFFFAOYSA-N
This compound features a chlorophenyl group and a trifluoromethyl group, contributing to its unique chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibition of growth at specific concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 1.0 μg/mL |
| Escherichia coli | 2.0 μg/mL |
| Pseudomonas aeruginosa | 4.0 μg/mL |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents, particularly against resistant strains like MRSA .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The results indicate that this compound can induce apoptosis in these cells, potentially through the activation of p53-dependent pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound can bind to receptors that regulate cellular signaling, altering processes such as proliferation and apoptosis.
Study on Antibacterial Activity
In a recent study, researchers evaluated the antibacterial efficacy of several derivatives of this compound. The study highlighted how structural modifications influenced antibacterial potency. The presence of halogen substituents was found to enhance activity against Gram-positive bacteria significantly .
Anticancer Research
Another study focused on the anticancer effects of the compound on HCT116 cells. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating strong antiproliferative effects. The study also included molecular docking analyses to predict interactions with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
